1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a 4-fluorophenyl group at position 6, and a methyl group at position 2. The 4-position is functionalized with a carbonyl-linked piperidine-4-carboxamide moiety. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) may enhance solubility and metabolic stability compared to non-sulfonated analogs .
Properties
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-14-21-19(24(32)29-9-6-16(7-10-29)22(26)31)12-20(15-2-4-17(25)5-3-15)27-23(21)30(28-14)18-8-11-35(33,34)13-18/h2-5,12,16,18H,6-11,13H2,1H3,(H2,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAJTLFAZHKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons.
Mode of Action
The compound acts as an activator of the GIRK channels. It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, reducing its excitability.
Biochemical Pathways
The activation of GIRK channels by the compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling. This can have downstream effects on various neurological processes, including pain perception, heart rate, and hormone secretion.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays, which assess its absorption, distribution, metabolism, and excretion (ADME) properties. The compound has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds. These properties suggest that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by the compound leads to the hyperpolarization of cells, reducing their excitability. This can result in the modulation of various cellular and molecular processes, including neuronal signaling, hormone secretion, and heart rate.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and ion concentration of the cellular environment can affect the compound’s binding to GIRK channels. Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and efficacy.
Biological Activity
The compound 1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide represents a novel class of organic molecules with potential therapeutic applications. Its complex structure incorporates various functional groups that may enhance its biological activity, particularly in the realms of cancer treatment and metabolic regulation.
Chemical Structure and Properties
This compound features several key structural components:
- Tetrahydrothiophene ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyrazolo[3,4-b]pyridine core : Known for its role in various pharmacological activities, including anti-cancer properties.
- Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to target proteins.
The molecular formula is not explicitly provided in the sources but can be derived from its structural components. The molecular weight is approximately 379.47 g/mol .
Research indicates that compounds similar to this one may interact with specific biological targets such as:
- Peroxisome Proliferator-Activated Receptors (PPARs) : These are nuclear receptor proteins that regulate fatty acid metabolism and glucose homeostasis. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as selective PPARα agonists, potentially aiding in the treatment of dyslipidemia .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Compound 9a , a derivative of pyrazolo[3,4-b]pyridine, demonstrated significant cytotoxicity against various cancer cell lines (IC50 values of 2.59 µM against Hela cells) . This suggests that similar structures could exhibit potent anti-cancer activity.
Binding Affinity Studies
Interaction studies using techniques like molecular docking and binding affinity assays are essential for understanding how this compound interacts with its biological targets. The presence of specific functional groups enhances the likelihood of effective binding to enzymes or receptors involved in disease processes.
Comparative Analysis
To better understand the unique features of this compound, a comparison with other related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Furan ring | Investigated for anti-inflammatory effects |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide | Naphthalene moiety | Explored for antimicrobial activity |
| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-yllmethyl)-2-(propylsulfanyl)pyrimidine | Chlorinated pyrimidine structure | Potential anti-cancer agent |
The unique combination of functional groups in the compound under study may confer distinct reactivity patterns and biological activities compared to these similar compounds.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Pyrazolopyridine Derivatives
Key Observations :
- The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from apixaban’s bicyclic pyridinone scaffold and simpler pyrazole-linked carboxamides .
- The 4-fluorophenyl substituent at position 6 is shared with methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, suggesting a role in enhancing aromatic stacking interactions in target binding .
Functional and Pharmacokinetic Comparisons
Table 2: Bioactivity and Pharmacokinetic Profiles
Notes:
- The target compound’s piperidine-4-carboxamide and sulfone groups may improve solubility and reduce metabolic clearance compared to apixaban’s pyridinone scaffold, though direct data are lacking .
- Apixaban’s high oral bioavailability (50–85%) is attributed to its neutral P1 (4-methoxyphenyl) and optimized P4 (2-oxopiperidin-1-yl phenyl) moieties, which balance potency and absorption .
Key Insights :
- The target compound’s synthesis may parallel apixaban’s use of Suzuki-Miyaura cross-coupling for aryl group installation, as seen in .
Q & A
(Basic) What are the key synthetic strategies and optimization parameters for this compound?
Answer:
The synthesis involves multi-step routes, starting with the construction of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Nucleophilic substitution to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group.
- Condensation reactions to couple the 4-fluorophenyl and piperidine-4-carboxamide moieties .
- Catalyst optimization (e.g., palladium-based catalysts for cross-coupling) and temperature control (reflux conditions at 80–120°C) to enhance yield .
Optimization: Reaction monitoring via thin-layer chromatography (TLC) and purity assessment using HPLC (≥95% purity threshold) are critical. Adjusting solvent polarity (e.g., DMF for solubility) and pH (neutral to slightly basic) improves intermediate stability .
(Basic) Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry of substituents (e.g., fluorophenyl at position 6, methyl at position 3) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and tetrahydrothiophene moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₆FN₅O₄S) and detects isotopic patterns for fluorine .
- Infrared (IR) Spectroscopy: Identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .
(Basic) How is initial biological activity screening conducted for this compound?
Answer:
- In vitro assays:
- Kinase inhibition: Tested against panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity: Evaluated via MTT assays in cancer cell lines (IC₅₀ values reported in µM ranges) .
- Target engagement: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinities (Kd values) to validate direct interactions .
- Solubility and permeability: Assessed using PAMPA or Caco-2 models to prioritize lead optimization .
(Advanced) How do structural modifications influence target selectivity and potency?
Answer:
Key modifications and their effects:
| Substituent | Impact | Evidence |
|---|---|---|
| 4-Fluorophenyl | Enhances π-stacking with hydrophobic kinase pockets; improves metabolic stability . | |
| 1,1-Dioxidotetrahydrothiophen-3-yl | Sulfone group increases polarity, reducing off-target binding . | |
| Piperidine-4-carboxamide | Hydrogen bonding with catalytic lysine residues in kinases (e.g., EGFR-TK) . |
Methodology:
- SAR studies: Synthesize analogs with substituent variations (e.g., replacing fluorine with methoxy) and compare IC₅₀ values .
- Co-crystallization: X-ray crystallography with target enzymes (e.g., PDB deposition) reveals binding modes .
(Advanced) How can contradictory data in biological activity studies be resolved?
Answer: Contradictions often arise from:
- Assay variability: Differences in ATP concentrations (10 µM vs. 1 mM) or incubation times (1 hr vs. 24 hrs) alter IC₅₀ values .
- Compound purity: Trace impurities (e.g., unreacted intermediates) may artifactually inhibit off-targets. Re-analyzation via HPLC-MS is recommended .
- Cell line heterogeneity: Use isogenic cell lines (e.g., EGFR-mutant vs. wild-type) to contextualize activity .
Resolution strategy:
- Dose-response curves: Generate full curves (e.g., 0.1–100 µM) to confirm potency trends.
- Orthogonal assays: Validate kinase inhibition with radioactive filter-binding assays alongside fluorescence methods .
(Advanced) What computational approaches guide the rational design of analogs?
Answer:
- Molecular docking (AutoDock, Glide): Predict binding poses to prioritize substituents (e.g., fluorophenyl orientation in EGFR’s ATP pocket) .
- Molecular dynamics (MD) simulations: Assess stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data to design derivatives .
Validation:
- Free energy calculations (MM-PBSA): Estimate binding energies (ΔG) to rank analogs .
- Meta-analysis: Cross-reference computational predictions with experimental IC₅₀ values from public databases (e.g., ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
